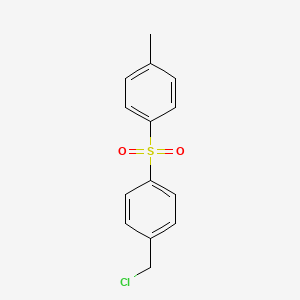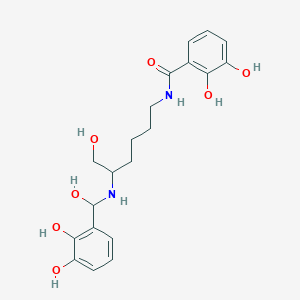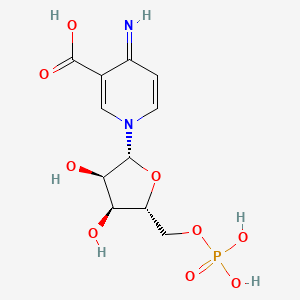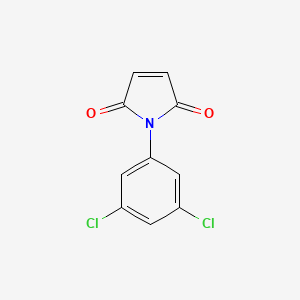
N-(3,5-二氯苯基)马来酰亚胺
描述
N-(3,5-Dichlorophenyl)maleimide is a synthetic compound with the molecular formula C10H5Cl2NO2. It is widely used in various fields of research and industry due to its unique chemical properties. This compound is known for its role as a protective and curative fungicide and its ability to participate in various chemical reactions, making it a valuable tool in organic synthesis .
科学研究应用
N-(3,5-Dichlorophenyl)maleimide has a wide range of applications in scientific research:
Chemistry: Used as a dienophile in Diels-Alder reactions and as a dipolarophile in cycloaddition reactions
Biology: Acts as a chemical probe for studying protein structures and interactions.
Medicine: Investigated for its potential use in cancer therapy as part of immunoconjugates.
Industry: Employed as a fungicide in agriculture to protect crops from fungal infections.
作用机制
Target of Action
N-(3,5-Dichlorophenyl)maleimide, also known as 1-(3,5-dichlorophenyl)-1H-pyrrole-2,5-dione, primarily targets thiol groups . The compound is known to react with thiol groups to generate a thiosuccinimide product . This reaction is a type of “click chemistry” reaction known as the thiol-Michael addition .
Mode of Action
The compound interacts with its targets through a thiol-Michael addition . Specifically, the reaction between a free thiol and a maleimido group is an addition reaction . This reaction is chemoselective for thiols at pH 6.5 to 7.5 . Above pH 7.5, free primary amines react competitively with thiols at the maleimide C=C bond .
Result of Action
The primary result of N-(3,5-Dichlorophenyl)maleimide’s action is the formation of a thiosuccinimide product with thiol groups . This reaction could potentially modify the function of proteins containing cysteine residues.
Action Environment
The action of N-(3,5-Dichlorophenyl)maleimide is influenced by the pH of the environment . The compound is chemoselective for thiols at pH 6.5 to 7.5, but above pH 7.5, free primary amines can compete with thiols for reaction with the maleimide C=C bond . This suggests that the compound’s action, efficacy, and stability could be affected by changes in pH, such as those occurring in different parts of the body or as a result of disease states.
准备方法
Synthetic Routes and Reaction Conditions: N-(3,5-Dichlorophenyl)maleimide can be synthesized through a multi-step process. One common method involves the reaction of maleic anhydride with 3,5-dichloroaniline. The process typically includes the following steps:
Formation of Maleanilic Acid: Maleic anhydride reacts with 3,5-dichloroaniline to form maleanilic acid.
Cyclization: The maleanilic acid is then cyclized to form N-(3,5-Dichlorophenyl)maleimide.
Industrial Production Methods: In industrial settings, the synthesis of N-(3,5-Dichlorophenyl)maleimide follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the synthesis .
化学反应分析
N-(3,5-Dichlorophenyl)maleimide undergoes various types of chemical reactions, including:
Diels-Alder Reactions: It reacts smoothly with a variety of substituted fulvenes to give endo adducts.
Cycloaddition Reactions: The compound can participate in 1,3-dipolar cycloaddition reactions, forming cycloadducts with different reagents.
Common Reagents and Conditions:
Diels-Alder Reactions: Typically involve fulvenes and may use Lewis acid catalysts.
Cycloaddition Reactions: Involve nitrile oxides and other dipolarophiles.
Major Products Formed:
Endo Adducts: From Diels-Alder reactions.
Cycloadducts: From 1,3-dipolar cycloaddition reactions
相似化合物的比较
N-(3,5-Dichlorophenyl)maleimide can be compared with other N-phenylmaleimides, such as:
- N-(2,3-Dichlorophenyl)maleimide
- N-(2,4-Dichlorophenyl)maleimide
- N-(2,6-Dichlorophenyl)maleimide
Uniqueness:
- Reactivity: N-(3,5-Dichlorophenyl)maleimide exhibits unique reactivity due to the positioning of the chlorine atoms, which influences its electronic properties and steric effects .
- Applications: While other N-phenylmaleimides are also used in similar reactions, N-(3,5-Dichlorophenyl)maleimide is particularly noted for its fungicidal properties .
属性
IUPAC Name |
1-(3,5-dichlorophenyl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NO2/c11-6-3-7(12)5-8(4-6)13-9(14)1-2-10(13)15/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSSFTHGZMNLASE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10178820 | |
| Record name | N-(3,5-Dichlorophenyl)maleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10178820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24096-52-4 | |
| Record name | N-(3,5-Dichlorophenyl)maleimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024096524 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(3,5-Dichlorophenyl)maleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10178820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


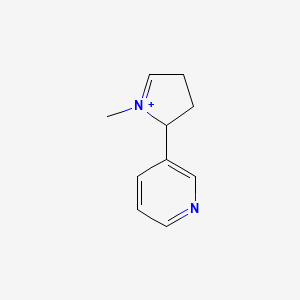
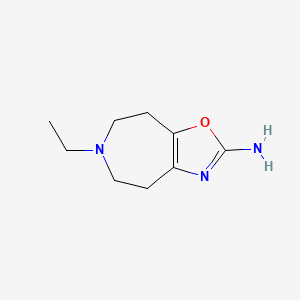

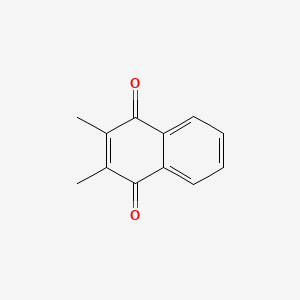
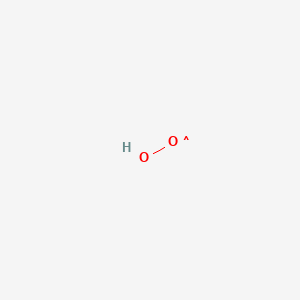
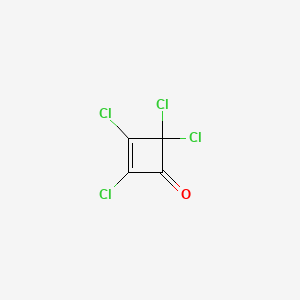
![(6aR)-11-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-10-ol](/img/structure/B1194745.png)
![8-Chloro-7-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B1194746.png)
![N-[(4-methyl-5-phenyldiazenyl-2-imidazolylidene)amino]aniline](/img/structure/B1194747.png)
